molecular formula C6H10ClNO2 B6225847 methyl 4-(methylamino)but-2-ynoate hydrochloride CAS No. 2092427-83-1

methyl 4-(methylamino)but-2-ynoate hydrochloride

Cat. No.: B6225847
CAS No.: 2092427-83-1
M. Wt: 163.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(methylamino)but-2-ynoate hydrochloride is an organic compound with the molecular formula C6H10ClNO2. It is a derivative of butynoic acid, featuring a methylamino group and a hydrochloride salt. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(methylamino)but-2-ynoate hydrochloride typically involves the reaction of methyl 4-chlorobut-2-ynoate with methylamine. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methylamino)but-2-ynoate hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the methylamino group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

    Addition Reactions: The triple bond in the but-2-ynoate moiety makes it susceptible to addition reactions with various electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include bases such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Methyl 4-(methylamino)but-2-ynoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through nucleophilic substitution and addition reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials, leveraging its unique reactivity and chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-(methylamino)but-2-ynoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-aminobutyrate hydrochloride
  • Methyl 4-(dimethylamino)but-2-ynoate hydrochloride
  • Ethyl 4-aminobutyrate hydrochloride

Uniqueness

Methyl 4-(methylamino)but-2-ynoate hydrochloride is unique due to the presence of both a methylamino group and a triple bond in its structure. This combination imparts distinct reactivity and chemical properties, making it valuable in various synthetic and research applications.

Properties

CAS No.

2092427-83-1

Molecular Formula

C6H10ClNO2

Molecular Weight

163.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.